2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride
Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including any reactants it can react with and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial Activity
One study synthesized derivatives related to the core structure of interest, demonstrating antimicrobial properties. For instance, Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes showed notable antimicrobial efficacy (Arora et al., 2013). Similarly, compounds based on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, following esterification and further derivatization, were evaluated for antimicrobial activity, displaying moderate effectiveness against a variety of pathogens (Sah et al., 2014).
Corrosion Inhibition
Amines, including those structurally akin to the compound , have been investigated for their role as corrosion inhibitors. A study on four amine derivatives showed that these compounds, upon adsorption to mild steel surfaces in HCl medium, significantly inhibited corrosion. This inhibition efficiency was enhanced by specific substituents, demonstrating the potential of such molecules in protective coatings (Boughoues et al., 2020).
Synthetic Chemistry Applications
In synthetic chemistry, the compound and its analogs serve as key intermediates for further chemical transformations. For example, derivatives of 4-chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates, which are structurally related, have been utilized as dealkylating agents for tertiary amines, showcasing their utility in modifying amine functionalities (Heidari & Baradarani, 2006). Additionally, other research focused on synthesizing and characterizing new Schiff bases with potential antimicrobial activities, highlighting the versatility of such compounds in drug discovery and development (Bhattacharjee et al., 2011).
Safety And Hazards
This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards associated with the compound, such as toxicity or flammability.
Future Directions
This involves discussing potential future research directions involving the compound, such as potential applications or experiments.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOUJZHYPQRWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC1=CC=C(C=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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